Histamine H3 Receptor Affinity: 5-Aminomethylbenzofuran Scaffold Enables Nanomolar to Subnanomolar Binding
In a structure-activity relationship (SAR) study, the 5-(aminomethyl)benzofuran core (the parent scaffold of the target compound) served as the foundation for a series of potent histamine H3 receptor antagonists [1]. While the target compound itself is a building block, its direct derivative, [2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl](5-nitropyridin-2-yl)amine (compound 7h), achieved a human H3 receptor binding Ki of 0.05 nM and a rat Ki of 0.11 nM [1]. This represents a 9-fold improvement in human and an 11-fold improvement in rat binding potency over the comparator ABT-239 (compound 5), a previously reported potent H3 antagonist [1]. In contrast, benzofuran regioisomers with the aminomethyl group at the 2- or 3-positions lack this defined H3 receptor activity profile, as the 5-position is critical for optimal vector alignment with the receptor binding pocket [1].
| Evidence Dimension | Human H3 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.05 nM (for derivative compound 7h based on 5-aminomethylbenzofuran scaffold) |
| Comparator Or Baseline | ABT-239 (comparator compound 5): Human Ki = 0.45 nM |
| Quantified Difference | 9-fold improvement (lower Ki) for target scaffold derivative |
| Conditions | Human H3 receptor binding assay (in vitro) |
Why This Matters
This demonstrates that the 5-aminomethylbenzofuran scaffold is a privileged chemotype for achieving high-affinity H3 receptor antagonism, a key target in cognition and sleep disorders, whereas alternative regioisomers (2- or 3-yl) do not provide this validated entry into potent H3 antagonist chemical space.
- [1] Sun M, et al. Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency. J Med Chem. 2005;48(20):6482-90. View Source
